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Compound of Interest

Compound Name: Balanophonin, (+)-

Cat. No.: B12317781

Get Quote

Introduction & Scope
(+)-Balanophonin is a bioactive neolignan (specifically a dihydrobenzofuran type) isolated from

Balanophora species and Dipteryx odorata. It exhibits significant pharmacological potential,

including anti-inflammatory, cytotoxic, and antioxidant activities.

Structurally, it consists of a dihydrobenzofuran core formed by the oxidative coupling of two

coniferyl aldehyde units. The molecule possesses two chiral centers (positions C-7 and C-8),

making stereochemical assignment critical.

Scope of this Note: This guide provides a self-validating NMR workflow to:

Unambiguously assign the planar structure of (+)-Balanophonin.

Determine the relative stereochemistry (trans vs. cis) of the dihydrobenzofuran ring.

Validate purity and structural integrity for drug development applications.

Sample Preparation Protocol
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To ensure high-resolution data and reproducible chemical shifts, strict adherence to sample

preparation is required.

Solvent Selection
Primary Solvent:Chloroform-

(CDCl

).

Reasoning: Provides excellent solubility for neolignans and allows direct comparison with

the vast majority of literature data.

Secondary Solvent (for resolution):Acetone-

.

Reasoning: Use if signal overlap occurs in the aromatic region (6.8–7.2 ppm) or to resolve

the hydroxyl protons, which often exchange/broaden in CDCl

.

Preparation Steps
Mass: Weigh 5.0 – 10.0 mg of isolated (+)-Balanophonin.

Dissolution: Dissolve in 600 µL of solvent (CDCl

with 0.03% TMS).

Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to

remove suspended micro-particulates (crucial for shimming).

Tube: Use a high-precision 5 mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming

gradients.

Data Acquisition & Processing Workflow
The following workflow is designed to build structural evidence layer-by-layer.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12317781?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Parameters (600 MHz Base Frequency)
Experiment

Pulse
Sequence

Scans (NS)
Mixing Time /
Delay

Purpose

H 1D zg30 16 D1 = 1.0 s

Quantitative

integration &

-coupling

analysis.

C 1D zgpg30 1024 D1 = 2.0 s
Carbon skeleton

identification.

COSY cosygpppqf 8 -

Trace spin

systems (H7–

H8–H9).

HSQC
hsqcedetgpsisp2

.3
8 Hz

Assign

protonated

carbons

(multiplicity

edited).

HMBC hmbcgplpndqf 16 Hz

Connect spin

systems across

heteroatoms/qua

ternary C.

NOESY noesygpphpp 16 ms

CRITICAL:

Stereochemical

determination.

Visualization of Workflow
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Figure 1: Step-by-step NMR characterization workflow with stereochemical decision logic.
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Structural Elucidation & Analysis
The Diagnostic Signals (1H NMR)
The spectrum of (+)-Balanophonin is characterized by three distinct regions. Focus your

analysis on these specific resonances:

The Aldehyde (–CHO): A doublet (

Hz) at ~9.66 ppm. This couples to the olefinic proton H-8', confirming the cinnamaldehyde
side chain.

The Dihydrobenzofuran Ring (H-7 & H-8):

H-7 (Oxymethine): A doublet at ~5.63 ppm.

H-8 (Methine): A multiplet (ddd) at ~3.96 ppm.

Causality: The chemical shift of H-7 is deshielded due to the inductive effect of the oxygen

and the aromatic ring.

Methoxyl Groups: Two sharp singlets at ~3.92 ppm and ~3.88 ppm.

Representative Chemical Shift Data (CDCl )
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Position
(ppm), mult,

(Hz)
(ppm)

Key HMBC
Correlations (H

C)

1 - 132.0 -

2 7.05, d, 1.8 109.5 C-3, C-4, C-6, C-7

3 - 146.8 -

4 - 145.9 -

5 6.90, d, 8.0 114.4 C-1, C-3, C-4

6 6.88, dd, 8.0, 1.8 119.0 C-2, C-4, C-7

7 5.63, d, 7.8 89.0
C-1, C-2, C-6, C-8, C-

9

8 3.96, m 53.0 C-1, C-7, C-9, C-1'

9 (CH

OH)
3.85 / 3.96 63.9 C-7, C-8

1' - 129.5 -

2' 7.15, s 111.4
C-1', C-3', C-4', C-6',

C-7'

3' - 144.8 -

4' - 148.0 -

5' - 126.5 -

6' 7.18, s 118.5 C-2', C-4', C-7'

7' (Olefin) 7.42, d, 15.8 153.0 C-2', C-6', C-8', C-9'

8' (Olefin) 6.60, dd, 15.8, 7.8 126.5 C-1', C-9'

9' (CHO) 9.66, d, 7.8 193.6 C-7', C-8'

OMe 3.92, 3.88 56.0 C-3, C-3'
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Note: Data represents typical values for (+)-Balanophonin in CDCl

. Slight variations (

ppm) may occur due to concentration or temperature.

Stereochemical Assignment (The Critical Step)
The distinction between (+)-Balanophonin and its cis-isomer relies on the relative configuration

of H-7 and H-8.

Coupling Constant ( ) Analysis
Observation: In (+)-Balanophonin,

is typically 7.0 – 8.0 Hz.

Expert Insight: While Karplus relationships suggest trans couplings are larger than cis in rigid

systems, in five-membered dihydrobenzofuran rings, the envelope conformation causes

overlap. Cis-isomers often exhibit

values of 8.0–9.0 Hz, while trans are 7.0–8.0 Hz.

Conclusion:

value alone is insufficient for definitive assignment.

NOESY/ROESY Validation
This is the self-validating step.

Trans-Configuration (Balanophonin):

H-7 and H-8 are on opposite faces.

Result:NO (or very weak) NOE correlation between H-7 and H-8.

Result: Strong NOE may be observed between H-7 and H-9 (hydroxymethyl protons) if the

conformation allows, or between H-8 and the aromatic ring protons at C-2/C-6.
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Cis-Configuration:

H-7 and H-8 are on the same face.

Result:Strong NOE correlation between H-7 and H-8.

Structural Correlation Diagram

H-7
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H-9
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HMBC
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Figure 2: Key HMBC (connectivity) and NOESY (stereochemistry) correlations. The absence of

a strong H7-H8 NOE is diagnostic for the trans-isomer.
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PubChem Compound Summary: (+)-Balanophonin (CID 21582569).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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